molecular formula C42H76CaN2O6 B102010 N-oleoylsarcosine acid calcium salt CAS No. 16026-16-7

N-oleoylsarcosine acid calcium salt

Cat. No.: B102010
CAS No.: 16026-16-7
M. Wt: 745.1 g/mol
InChI Key: YUYLGIXKGUIIBR-DEZACRSWSA-L
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Description

N-Oleoylsarcosine acid calcium salt is a calcium-based surfactant derived from the condensation of oleic acid (C18:1 cis-9) with sarcosine (N-methylglycine). Structurally, it consists of an oleoyl fatty acid chain linked to the nitrogen of sarcosine, with a calcium counterion replacing the hydrogen of the carboxylic acid group. This compound is typically a light yellow to brown liquid at room temperature, with a molecular weight of approximately 353.55 g/mol (C₂₁H₃₉NO₃·Ca) . Its key properties include a density of 0.961 g/cm³, melting point of 16–17°C, and boiling point of ~499°C, making it thermally stable for industrial applications such as corrosion inhibition, emulsification, and lubricant formulations .

The calcium salt form enhances stability in formulations requiring divalent cation compatibility, distinguishing it from sodium or potassium salts.

Properties

CAS No.

16026-16-7

Molecular Formula

C42H76CaN2O6

Molecular Weight

745.1 g/mol

IUPAC Name

calcium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate

InChI

InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2/b2*11-10-;

InChI Key

YUYLGIXKGUIIBR-DEZACRSWSA-L

SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.[Ca+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2]

Other CAS No.

16026-16-7

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

Schotten-Baumann Reaction with Calcium Hydroxide

The classical Schotten-Baumann method, used for sodium salts, can be adapted for calcium by substituting sodium hydroxide with calcium hydroxide.

Reaction Steps:

  • Oleoyl Chloride Preparation :
    Oleic acid reacts with phosphorus trichloride (PCl3PCl_3) to form oleoyl chloride:

    CH3(CH2)7CH=CH(CH2)7COOH+PCl3CH3(CH2)7CH=CH(CH2)7COCl+H3PO3\text{CH}_3(CH_2)_7CH=CH(CH_2)_7COOH + PCl_3 \rightarrow \text{CH}_3(CH_2)_7CH=CH(CH_2)_7COCl + H_3PO_3

    Purity: ≥95% (by GC-MS).

  • Acylation of Sarcosine :
    Oleoyl chloride reacts with sarcosine in aqueous calcium hydroxide (pH 10–12):

    CH3(CH2)7CH=CH(CH2)7COCl+H2NCH2COOCa2+N-Oleoylsarcosine Calcium Salt+HCl\text{CH}_3(CH_2)_7CH=CH(CH_2)_7COCl + H_2NCH_2COO^-Ca^{2+} \rightarrow \text{N-Oleoylsarcosine Calcium Salt} + HCl

    Conditions :

    • Temperature: 25–40°C

    • Yield: 80–85%.

Limitations:

  • Phosphorus trichloride byproducts complicate waste disposal.

  • Calcium hydroxide’s low solubility prolongs reaction times.

High-Temperature Condensation with Calcium Oxide

A solvent-free approach avoids oleoyl chloride synthesis, leveraging direct condensation between oleic acid, sarcosine, and calcium oxide.

Reaction Mechanism:

2CH3(CH2)7CH=CH(CH2)7COOH+2H2NCH2COOH+CaO(C21H38NO3)2Ca+2H2O2\,\text{CH}3(CH2)7CH=CH(CH2)7COOH + 2\,\text{H}2NCH2COOH + CaO \rightarrow (\text{C}{21}H{38}NO3)2Ca + 2\,H2O

Optimized Parameters :

ParameterValueImpact on Yield
Temperature160–170°CMaximizes dehydration
Reaction Time8–10 hours90–92% conversion
Calcium Oxide Ratio1:2 (CaO:acid)Prevents excess base
Nitrogen SpargingContinuousRemoves H2OH_2O

Post-Reaction Processing :

  • Acidification : Crude product dissolved in isopropanol/water (50:50 v/v) and acidified to pH 1–2 with H2SO4H_2SO_4.

  • Extraction : N-Oleoylsarcosine acid is extracted with butanone.

  • Neutralization : Free acid reacted with calcium carbonate (CaCO3CaCO_3) in ethanol:

    2C21H39NO3+CaCO3(C21H38NO3)2Ca+CO2+H2O2\,\text{C}_{21}H_{39}NO_3 + CaCO_3 \rightarrow (\text{C}_{21}H_{38}NO_3)_2Ca + CO_2 + H_2O

    Yield: 92.5%.

Transesterification of Methyl Oleate

Methyl oleate offers a milder alternative to oleic acid, reducing side reactions.

Procedure :

  • Reaction Setup :
    Methyl oleate, calcium sarcosinate, and calcium methoxide (Ca(OCH3)2Ca(OCH_3)_2) in methanol.

    CH3(CH2)7CH=CH(CH2)7COOCH3+H2NCH2COOCa2+(C21H38NO3)2Ca+CH3OH\text{CH}_3(CH_2)_7CH=CH(CH_2)_7COOCH_3 + \text{H}_2NCH_2COO^-Ca^{2+} \rightarrow (\text{C}_{21}H_{38}NO_3)_2Ca + CH_3OH
  • Conditions :

    • Temperature: 120°C

    • Time: 3.5 hours

    • Yield: 89–91%.

Advantages :

  • Lower energy input vs. high-temperature methods.

  • Minimal byproduct formation.

Purification and Characterization

Purification Techniques

  • Solvent Extraction : Butanone or ethyl acetate removes unreacted fatty acids.

  • Crystallization : Ethanol/water mixtures precipitate calcium salt with ≥98% purity.

Analytical Data

PropertyValueMethod
Melting Point105–110°CDSC
Solubility (25°C)0.1 g/L (water), 50 g/L (ethanol)Gravimetric
Calcium Content4.8–5.2% (theoretical: 5.1%)ICP-OES
Critical Micelle Concentration0.8 mM (in 0.1 M NaCl)Surface Tension

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oleylsarcosine can undergo oxidation reactions, particularly at the olefinic double bond in the oleyl chain.

    Reduction: Reduction reactions can occur at the carbonyl group of the sarcosine head.

    Substitution: Substitution reactions can take place at the nitrogen atom of the sarcosine head group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include epoxides or diols.

    Reduction: Products include alcohols or amines.

    Substitution: Products include N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

N-oleoylsarcosine acid calcium salt is used as a surfactant in various chemical formulations due to its amphiphilic nature. It is also employed in the synthesis of other complex molecules.

Biology

In biological research, oleylsarcosine, calcium salt is used to study membrane interactions and protein-lipid interactions due to its surfactant properties.

Medicine

The compound is investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its emulsifying properties.

Industry

In the industrial sector, oleylsarcosine, calcium salt is used as a corrosion inhibitor in metalworking fluids and as an emulsifier in various formulations .

Mechanism of Action

N-oleoylsarcosine acid calcium salt exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. The sarcosine head group forms chelate-like structures with polar and charged surfaces, such as metals, providing corrosion inhibition . The long oleyl chain interacts with hydrophobic surfaces, aiding in emulsification.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Oleoylsarcosine acid calcium salt belongs to the acyl sarcosinate family, a class of amphiphilic compounds with variable fatty acid chains and counterions. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of Acyl Sarcosinates

Compound Fatty Acid Chain Counterion Molecular Weight (g/mol) Solubility (Water) Primary Applications
N-Oleoylsarcosine Ca salt Oleoyl (C18:1) Ca²⁺ 353.55 Low Lubricants, corrosion inhibitors
Sodium Lauroyl Sarcosinate Lauroyl (C12) Na⁺ 293.38 High Cosmetics, detergents
N-Myristoylsarcosine Na Myristoyl (C14) Na⁺ ~321.5 Moderate Foaming agents, biomedicine
Sodium Palmitoyl Sarcosinate Palmitoyl (C16) Na⁺ ~349.5 Low Haircare, industrial cleaners

Structural and Functional Differences

  • Chain Length and Hydrophobicity : Longer fatty acid chains (e.g., oleoyl C18 vs. lauroyl C12) increase hydrophobicity, reducing water solubility but enhancing lipid compatibility. This makes N-oleoylsarcosine Ca salt ideal for oil-based lubricants, whereas shorter-chain derivatives like sodium lauroyl sarcosinate excel in aqueous formulations (e.g., shampoos) .
  • Counterion Effects: Calcium’s divalent nature improves chelation stability in hard water, unlike monovalent sodium, which prioritizes solubility. Sodium salts are thus preferred in detergents, while calcium salts serve niche roles in metalworking fluids .
  • Thermal Stability : The high boiling point (~499°C) of N-oleoylsarcosine derivatives exceeds that of shorter-chain analogs (e.g., sodium lauroyl sarcosinate, ~250°C), enabling high-temperature applications .

Industrial and Economic Considerations

  • Cost : Calcium salts are costlier to produce due to the Schotten-Baumann reaction’s inefficiencies, whereas sodium salts benefit from streamlined commercial synthesis .
  • Regulatory Status: Sodium lauroyl sarcosinate is USP/NF-compliant (purity ≥92%) and widely accepted in cosmetics, while calcium salts remain niche and lack pharmacopeial monographs .

Q & A

Q. What safety protocols are recommended for lab handling?

  • Guidelines :
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (GHS05/06 precautions).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Analogous sodium salts show acute toxicity (LD₅₀ ~200 mg/kg), warranting stringent controls .

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